molecular formula C10H9F2N3S B025826 5-(2,4-difluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione CAS No. 110623-35-3

5-(2,4-difluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione

Cat. No.: B025826
CAS No.: 110623-35-3
M. Wt: 241.26 g/mol
InChI Key: COGYAOKOKXLWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a triazole ring with a thione group and a difluorophenyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. The triazole ring and thione group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a simple triazole ring.

    3H-1,2,4-Triazole-3-thione: A similar compound with a thione group but lacking the difluorophenyl and dimethyl substituents.

    2,4-Difluorophenyl-1,2,4-Triazole: A compound with a difluorophenyl group attached to the triazole ring.

Uniqueness

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- is unique due to the presence of both the difluorophenyl and dimethyl substituents, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

CAS No.

110623-35-3

Molecular Formula

C10H9F2N3S

Molecular Weight

241.26 g/mol

IUPAC Name

5-(2,4-difluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C10H9F2N3S/c1-14-9(13-15(2)10(14)16)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3

InChI Key

COGYAOKOKXLWSZ-UHFFFAOYSA-N

SMILES

CN1C(=NN(C1=S)C)C2=C(C=C(C=C2)F)F

Canonical SMILES

CN1C(=NN(C1=S)C)C2=C(C=C(C=C2)F)F

110623-35-3

Synonyms

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dim ethyl-

Origin of Product

United States

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